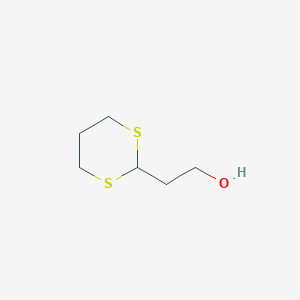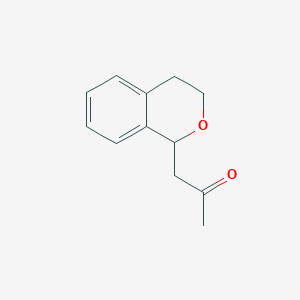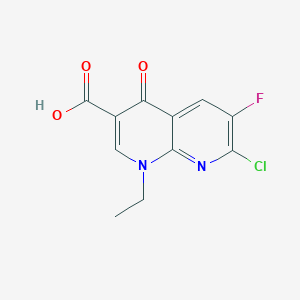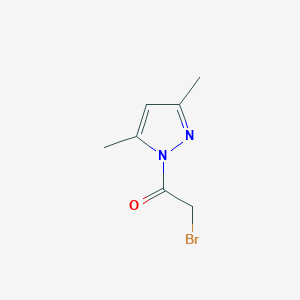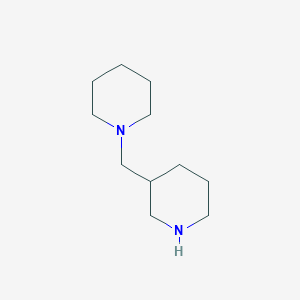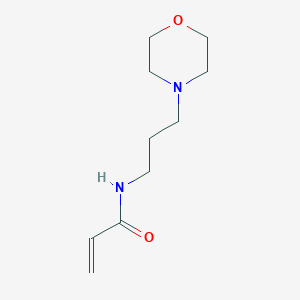
(3-morfolinopropil)acrilamida
Descripción general
Descripción
(3-Morpholinopropyl)acrylamide is a chemical compound with the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol . It is characterized by the presence of a morpholine ring attached to a propyl chain, which is further connected to an acrylamide group. This compound is primarily used in research and development, particularly in the fields of chemistry and biology .
Aplicaciones Científicas De Investigación
(3-Morpholinopropyl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and hydrogels.
Biology: Employed in the study of protein interactions and as a cross-linking agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes .
Mecanismo De Acción
Mode of Action
The compound has been studied for its radical scavenging activity, particularly against HO• radicals . It’s suggested that the hydrogen atom transfer (HAT) is the most probable mechanism for this activity . The compound shows excellent HO• radical scavenging activity in various environments .
Biochemical Pathways
The compound is involved in antioxidant activity, particularly in the scavenging of HO• radicals . This involves mechanisms such as hydrogen atom transfer (HAT), radical adduct formation (RAF), single electron transfer followed by proton transfer (SETPT), and sequential proton loss electron transfer (SPLET) .
Pharmacokinetics
Acrylamide, a related compound, is known to be rapidly absorbed and distributed in various tissues . It’s metabolized via two pathways: biotransformation via cytochrome P450 2E1 to produce glycidamide, and coupling to glutathione in the presence of glutathione S-transferase .
Result of Action
The compound’s radical scavenging activity can lead to a reduction in oxidative stress, which could potentially mitigate the damage caused by reactive oxygen species .
Action Environment
The action of (3-Morpholinopropyl)acrylamide can be influenced by various environmental factors. For instance, the compound’s radical scavenging activity can vary depending on the environment, with excellent activity observed in the gas phase, water, and pentyl ethanoate solvents . Additionally, the formation of acrylamide, a related compound, in foods can be influenced by factors such as the composition of the raw food and the time-temperature of food processing .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-morpholinopropyl)acrylamide typically involves the reaction of acrylamide with 3-chloropropylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of (3-morpholinopropyl)acrylamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
(3-Morpholinopropyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The acrylamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acrylamides.
Comparación Con Compuestos Similares
Similar Compounds
Acrylamide: A simpler analog without the morpholine ring.
N-(3-Dimethylaminopropyl)acrylamide: Contains a dimethylamino group instead of a morpholine ring.
N-(3-Pyrrolidinopropyl)acrylamide: Contains a pyrrolidine ring instead of a morpholine ring
Uniqueness
(3-Morpholinopropyl)acrylamide is unique due to the presence of the morpholine ring, which imparts specific chemical and physical properties. This structural feature enhances its solubility in water and organic solvents, making it more versatile in various applications compared to its analogs .
Propiedades
IUPAC Name |
N-(3-morpholin-4-ylpropyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-2-10(13)11-4-3-5-12-6-8-14-9-7-12/h2H,1,3-9H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVIOFVAMHTXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471318 | |
| Record name | N-(3-Morpholinopropyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46348-76-9 | |
| Record name | N-(3-Morpholinopropyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
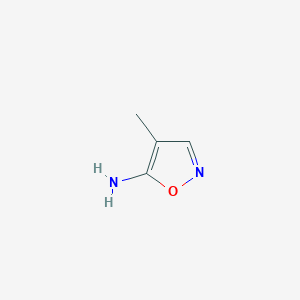
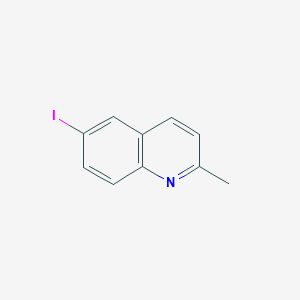
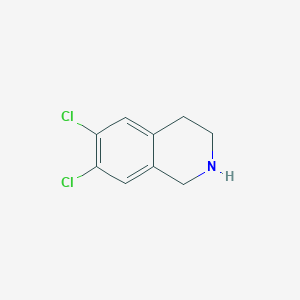
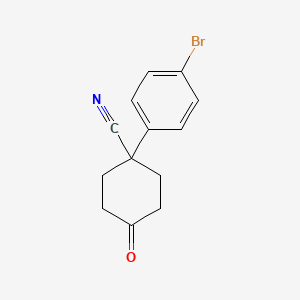
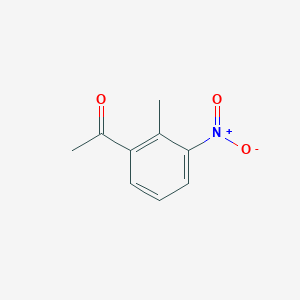
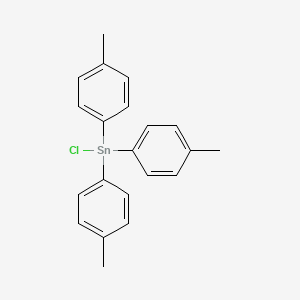
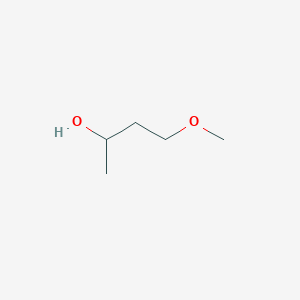
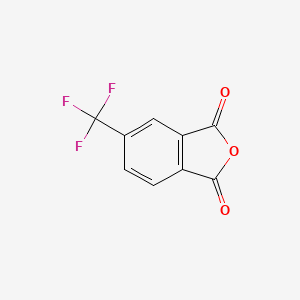
![4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1600780.png)
